trans-ACPD
Overview
Description
Mechanism of Action
Mode of Action
Trans-ACPD interacts with its targets, the metabotropic glutamate receptors, to produce calcium mobilization and an inward current in cultured cerebellar Purkinje neurons . This interaction results in changes in neuronal excitability and synaptic transmission . Specifically, this compound reduces the frequency of miniature excitatory postsynaptic currents, suggesting that its action is mediated by presynaptic mGluRs .
Biochemical Pathways
The activation of metabotropic glutamate receptors by this compound affects the inspiratory-modulated activity of phrenic motoneurons via distinct mechanisms at pre- and postsynaptic sites . This involves the modulation of glutamate receptors and phosphoinositide metabolism .
Pharmacokinetics
It’s known that the compound’s bioavailability and efficacy are influenced by its interaction with metabotropic glutamate receptors .
Result of Action
The activation of metabotropic glutamate receptors by this compound results in multiple effects, including the reduction of inspiratory-modulated synaptic currents and an increase in neuronal excitability . This is associated with an inward current and a decrease in membrane conductance .
Biochemical Analysis
Biochemical Properties
Trans-ACPD interacts with metabotropic glutamate receptors, which are G protein-coupled receptors involved in various biochemical reactions . These receptors are coupled to the increased hydrolysis of phosphoinositides (PIs), which are important components of cell membranes . The interaction between this compound and these receptors leads to the activation of intracellular signaling pathways, influencing various cellular processes .
Cellular Effects
This compound has been shown to produce calcium mobilization and an inward current in cultured cerebellar Purkinje neurons . This suggests that this compound can influence cell function by modulating calcium signaling pathways, which play crucial roles in various cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to metabotropic glutamate receptors, leading to the activation of these receptors . This activation triggers a series of intracellular events, including the hydrolysis of PIs and the mobilization of calcium ions . These events can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in various laboratory settings. For instance, it has been shown to inhibit extracellularly recorded excitatory postsynaptic potentials in the CA1 layer of rat hippocampus . This effect was reversible and started before the appearance of calcium spikes .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, intrathecal injection of this compound has been shown to cause significant biting behavior in mice . The biting behavior was significantly reduced when the animals were pre-treated with a certain compound .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the functioning of metabotropic glutamate receptors . These receptors are coupled to the hydrolysis of PIs, suggesting that this compound may influence metabolic flux or metabolite levels through its interaction with these receptors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its interaction with metabotropic glutamate receptors
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with metabotropic glutamate receptors . These receptors are located in various compartments within the cell, suggesting that this compound may be directed to specific compartments or organelles through its interaction with these receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-1-Aminocyclopentane-1,3-dicarboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the amino and carboxylic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
While specific industrial production methods for trans-1-Aminocyclopentane-1,3-dicarboxylic acid are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Trans-1-Aminocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino derivatives. These products are often used as intermediates in further chemical synthesis or as tools in biochemical research .
Scientific Research Applications
Trans-1-Aminocyclopentane-1,3-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed to study the function of metabotropic glutamate receptors in various biological systems.
Medicine: Research involving trans-1-Aminocyclopentane-1,3-dicarboxylic acid contributes to understanding neurological disorders and developing potential therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Cis-1-Aminocyclopentane-1,3-dicarboxylic acid: Another isomer of the compound with different stereochemistry.
L-Glutamic acid: A naturally occurring amino acid that also acts on glutamate receptors.
L-Aspartic acid: Another amino acid with similar functional groups but different biological activity .
Uniqueness
Trans-1-Aminocyclopentane-1,3-dicarboxylic acid is unique due to its selective agonist activity for metabotropic glutamate receptors, making it a valuable tool in neuroscience research. Its specific stereochemistry allows for targeted interactions with these receptors, providing insights into their function and potential therapeutic applications .
Properties
IUPAC Name |
(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-CLZZGJSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67684-64-4, 111900-33-5, 477331-06-9 | |
Record name | NSC27386 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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